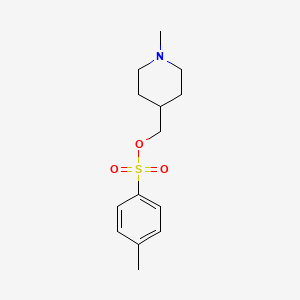
5-(4-Chlorophenyl)-1-pentene
概要
説明
“5-(4-Chlorophenyl)-1-pentene” is a compound that contains a chlorophenyl group. This suggests that it might have properties similar to other chlorophenyl compounds. For instance, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole is a compound that has been characterized by various spectroscopic techniques .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized starting from 4-chlorobenzoic acid in a six-step process .
Molecular Structure Analysis
The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported to be characterized by various spectroscopic techniques and single-crystal X-ray diffraction . The structural geometry, electronic properties, and frontier molecular orbitals were calculated using density functional theory .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, a related compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, was studied using density functional theory .
科学的研究の応用
1. High-Temperature Decomposition Studies
In the decomposition and intramolecular H-transfer isomerization reactions of the 1-pentyl radical, studies have observed the formation of various olefins, including (E)-2-pentene and (Z)-2-pentene, which are relevant to understanding the behavior of compounds like 5-(4-Chlorophenyl)-1-pentene at high temperatures. This research is crucial for insights into the thermal stability and decomposition pathways of such compounds (Awan, Burgess, & Manion, 2012).
2. Electrochemical Reduction Studies
The electrochemical reduction of various dihalopentanes, closely related to this compound, has been explored. This includes the study of electrogenerated carbanions leading to products like 1-pentene and other hydrocarbons, which can be significant in the context of synthetic applications and understanding the electrochemical properties of such compounds (Pritts & Peters, 1994).
3. Catalysis and Oligomerization
Research into nickel MCM-41 complexes with β-diimine ligands, including compounds structurally similar to this compound, has shown applications in ethylene and propylene oligomerization. These studies are pivotal for industrial applications, particularly in catalysis and polymer chemistry (Rossetto et al., 2015).
4. Metathesis Catalyst Deactivation
Investigations into the deactivation of catalysts during the metathesis of pentene-1, related to this compound, offer insights into the stability and efficiency of catalysts used in organic synthesis processes. Understanding these deactivation mechanisms is vital for optimizing and developing more robust catalytic systems (Behr et al., 2009).
5. Peroxidase-Catalyzed Oxid
ationThe peroxidase-catalyzed oxidation of pentachlorophenol (PCP) involving similar compounds to this compound has been studied. This research provides insights into the biochemical transformations and interactions of such compounds with enzymes, which could have implications in environmental chemistry and biochemistry (Samokyszyn, Freeman, Maddipati, & Lloyd, 1995).
6. Alkene Chemistry on Surfaces
The adsorption and reaction of various pentenes, including 1-pentene, on palladium surfaces have been extensively studied. This research is crucial for understanding the surface chemistry of alkenes like this compound, particularly in catalysis and surface-modified reactions (Doyle, Shaikhutdinov, & Freund, 2004).
7. Isomerization and Polymerization
The isomerization of 1-pentene over ZSM-5 catalysts shows how temperature and pressure affect the isomerization processes. This research is pertinent to understanding the behaviorof compounds like this compound under different conditions, which is valuable in chemical synthesis and industrial processes (Maeurer & Kraushaar-Czarnetzki, 1999).
8. Microstructural Characterization in Copolymerization
In the context of polymer science, the detailed microstructural characterization of copolymers involving ethene and 4-methyl-1-pentene, closely related to this compound, has been investigated. This research helps in understanding the polymerization behavior and properties of such copolymers, which are significant for material science and engineering applications (Losio et al., 2008).
将来の方向性
特性
IUPAC Name |
1-chloro-4-pent-4-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBNAZJGCLFBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

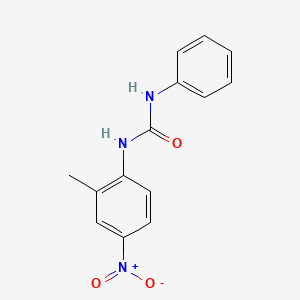
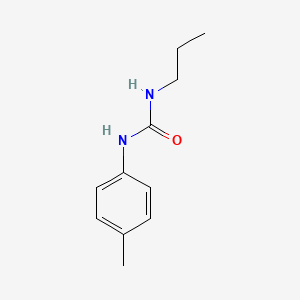
![1-[2-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B3335638.png)
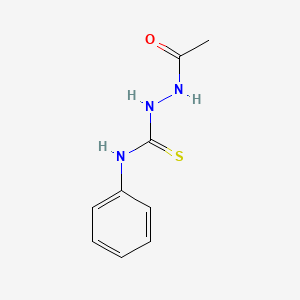
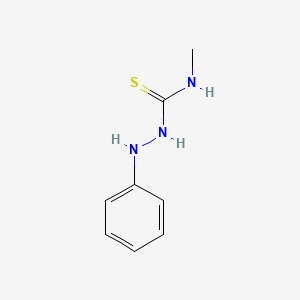
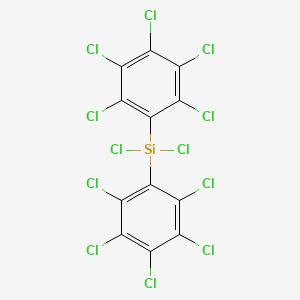
![Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B3335680.png)
![4,6-Dimethylbenzo[d]thiazole](/img/structure/B3335685.png)
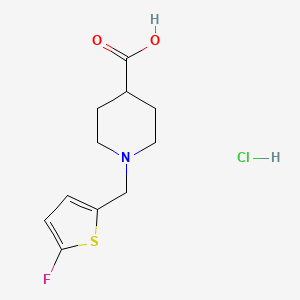
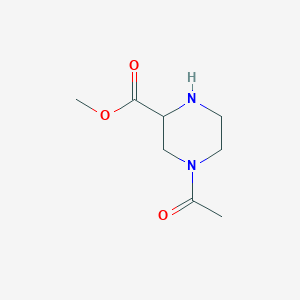
![3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3335711.png)
![[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3335716.png)
